molecular formula C14H9F5O3 B8566688 6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carboxylic acid CAS No. 103654-81-5

6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carboxylic acid

Cat. No.: B8566688
CAS No.: 103654-81-5
M. Wt: 320.21 g/mol
InChI Key: YAFLTAVTRAWCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C14H9F5O3 and its molecular weight is 320.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

103654-81-5

Molecular Formula

C14H9F5O3

Molecular Weight

320.21 g/mol

IUPAC Name

6-methoxy-5-(1,1,2,2,2-pentafluoroethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C14H9F5O3/c1-22-10-6-5-7-8(3-2-4-9(7)12(20)21)11(10)13(15,16)14(17,18)19/h2-6H,1H3,(H,20,21)

InChI Key

YAFLTAVTRAWCSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)O)C(C(F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The crude 6-MPCN product of Example I was dissolved in 135 ml of methanol and 40 ml of a potassium hydroxide solution (4.5 g of KOH in 40 ml of water) and heated to 125° C./70 psi for seven hours. The reaction mixture was then worked up and acidified to yield 6.6 g of 6-methoxy-5-pentafluoroethyl-1-naphthoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The 6-methoxy-5-(pentafluoroethyl)-1-naphthalenecarboxylic acid, methyl ester (2.82 g, 8.44 mmol), methanol (50 ml) and 2N aqueous sodium hydroxide (8.43 ml) were stirred at room temperature overnight. The mixture was cooled to 0° C., neutralized with 1N aqueous hydrochloric acid to pH 8 and the methanol evaporated off. Water was added to the residue and neutral impurities were removed by extraction with ethyl acetate. The aqueous layer was cooled to 0°, acidified to pH 1-3 with 1N aqueous hydrochloric acid, the product extracted with ethylacetate, the extract washed with brine and dried over anhydrous MgSO4. Evaporation gave 2.14 g of crude 6-methoxy-5-(pentafluoroethyl)-1-naphthalene carboxylic acid which was used, without further purification, in the next step. nmr (DMSO): δ4.05 (s, 3H, OCH3); δ8.0 (m, 4H, Har); δ9.1 (d, 1H, J=9, Har) ms: m/e 320 (M+), 303, 251, 203.
Name
6-methoxy-5-(pentafluoroethyl)-1-naphthalenecarboxylic acid, methyl ester
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
8.43 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.